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Introduction
Plasticizers are additives used to increase the flexibility, durability, and transparency of plastics.

Phthalates are a common class of plasticizers widely used in food packaging materials, such

as polyvinyl chloride (PVC).[1] Due to their weak chemical bonds with the polymer matrix, these

compounds can migrate from packaging materials into foodstuffs, leading to human exposure.

[2] Concerns over the potential adverse health effects of plasticizers, including their

classification as endocrine-disrupting chemicals, have led to increased regulatory scrutiny and

the need for sensitive and reliable analytical methods for their quantification in food matrices.[1]

[3]

The analysis of plasticizers in complex food matrices presents significant challenges, including

potential contamination during sample preparation and matrix-induced signal suppression or

enhancement during instrumental analysis.[1] Isotope dilution mass spectrometry (IDMS),

which utilizes deuterated internal standards, is a robust technique to overcome these

challenges.[1] Deuterated internal standards are isotopically labeled analogs of the target

analytes that exhibit nearly identical chemical and physical properties.[1] By spiking the sample

with a known amount of a deuterated standard prior to sample preparation, it is possible to

compensate for analyte loss during extraction and cleanup and to correct for matrix effects.[1]

This application note provides a detailed protocol for the quantitative analysis of common

plasticizers in various food samples using deuterated internal standards, with detection by both
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Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) and Liquid Chromatography-

Tandem Mass Spectrometry (LC-MS/MS).

Experimental Protocols
Materials and Reagents

Solvents: Acetonitrile, hexane, methanol, dichloromethane, ethyl acetate (all high-purity or

residue grade).

Reagents: Anhydrous sodium sulfate, formic acid, ammonium acetate.

Standards: Native plasticizer standards (e.g., DMP, DEP, DBP, BBP, DEHP, DINP, etc.) and

their corresponding deuterated internal standards (e.g., DMP-d4, DEP-d4, DBP-d4, BBP-d4,

DEHP-d4).[4][5]

Solid Phase Extraction (SPE) Cartridges: As needed for sample cleanup.

Standard Preparation
Internal Standard Stock Solution: Prepare a stock solution of the deuterated internal

standards in a suitable solvent (e.g., isohexane or methanol).[4][5]

Calibration Standards: Prepare a series of calibration standards by serial dilution of the

native plasticizer stock solution. Spike each calibration standard with the deuterated internal

standard mix at a constant concentration.

Sample Preparation
To minimize background contamination, it is crucial to avoid contact with plastic materials

throughout the analysis.[4][6] All glassware should be thoroughly cleaned and rinsed with a

suitable solvent.

2.3.1. Extraction

The choice of extraction solvent and method depends on the food matrix.

Liquid Samples (e.g., beverages, oils):

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 9 Tech Support

https://www.oiv.int/standards/annex-a-methods-of-analysis-of-wines-and-musts/section-3-chemical-analysis/section-3-2-non-organic-compounds/section-3-2-3-other-non-organic-compounds/method-of-determination-of-phthalates-by-gas-chromatography-/-mass-spectrometry-in-wine
https://www.fda.gov.tw/tc/includes/getfile.ashx?id=f637302523761216008
https://www.oiv.int/standards/annex-a-methods-of-analysis-of-wines-and-musts/section-3-chemical-analysis/section-3-2-non-organic-compounds/section-3-2-3-other-non-organic-compounds/method-of-determination-of-phthalates-by-gas-chromatography-/-mass-spectrometry-in-wine
https://www.fda.gov.tw/tc/includes/getfile.ashx?id=f637302523761216008
https://www.oiv.int/standards/annex-a-methods-of-analysis-of-wines-and-musts/section-3-chemical-analysis/section-3-2-non-organic-compounds/section-3-2-3-other-non-organic-compounds/method-of-determination-of-phthalates-by-gas-chromatography-/-mass-spectrometry-in-wine
https://www.cfs.gov.hk/english/consumer_zone/Testing_method_of_phthalate.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12399876?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Homogenize the sample if necessary.

Spike a known amount of the sample with the deuterated internal standard solution.[6]

Perform a liquid-liquid extraction (LLE) using a suitable solvent such as hexane or a

mixture of methylene chloride and petroleum ether.[7][8]

For oily samples, an extraction with acetonitrile followed by a hexane wash can be used to

remove lipids.

Solid and Semi-Solid Samples (e.g., meats, cheese, powdered foods):

Homogenize the sample.

Weigh a representative portion of the homogenized sample.

Spike the sample with the deuterated internal standard solution.[5]

Add an extraction solvent (e.g., acetonitrile, dichloromethane, or a mixture) and

homogenize further.[6]

Ultrasonication can be used to improve extraction efficiency.[5][9]

Centrifuge the sample and collect the supernatant. Repeat the extraction process on the

residue for exhaustive extraction.

2.3.2. Cleanup

For complex matrices, a cleanup step may be necessary to remove interferences.

Solid Phase Extraction (SPE): Pass the extract through an appropriate SPE cartridge (e.g.,

Florisil, C18) to remove interfering compounds. Elute the target analytes with a suitable

solvent.

Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC): This

technique is effective for removing high molecular weight interferences such as lipids from

fatty food samples.[2]
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2.3.3. Concentration

The final extract is concentrated to a small volume, typically under a gentle stream of nitrogen,

before instrumental analysis.[7]

Instrumental Analysis
2.4.1. GC-MS/MS Analysis

Gas Chromatograph (GC):

Column: A low-bleed capillary column suitable for phthalate analysis (e.g., DB-5ms, HP-

5ms).

Injector: Splitless mode.

Oven Temperature Program: A typical program starts at a low temperature (e.g., 80-

100°C), ramps up to a higher temperature (e.g., 280-300°C), and holds for a few minutes.

[4]

Mass Spectrometer (MS):

Ionization Mode: Electron Ionization (EI).

Acquisition Mode: Multiple Reaction Monitoring (MRM) for enhanced selectivity and

sensitivity. For each analyte and its deuterated internal standard, specific precursor-to-

product ion transitions are monitored.[4]

2.4.2. LC-MS/MS Analysis

Liquid Chromatograph (LC):

Column: A C18 or Phenyl-Hexyl reversed-phase column.[5]

Mobile Phase: A gradient of water and methanol or acetonitrile, often with additives like

ammonium acetate or formic acid to improve ionization.[5]

Mass Spectrometer (MS):
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Ionization Mode: Electrospray Ionization (ESI) in positive mode.[5]

Acquisition Mode: Multiple Reaction Monitoring (MRM).[6]

Data Presentation
The following tables summarize quantitative data for plasticizer analysis in food samples.

Table 1: Example Plasticizer Concentrations Detected in Various Food Items.

Food Item Plasticizer
Concentration
Range (µg/kg)

Reference

Fast Food

Hamburgers
DnBP 81% detected [10]

Fast Food

Hamburgers
DEHP 70% detected [10]

Fast Food Burritos DEHT Median: 6000 [10]

Cheese Pizza Various
Lowest levels of most

plasticizers
[10]

Coffee Brew Total PAEs 159 - 5305 [7]

Cooked Meats DBS 76 - 137 (mg/kg) [2]

Cheese ATBC 2 - 8 (mg/kg) [2]

Table 2: Method Detection Limits (MDLs) and Recoveries for Plasticizer Analysis.
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Analytical
Method

Analyte
MDL (ng/g
or µg/kg)

Spike
Recovery
(%)

Food Matrix Reference

GC/MS DEHT 50 - Fast Food [10]

GC/MS DiNP 5 24 Fast Food [10]

GC/MS DEHA 1 - Fast Food [10]

GC/MS DEHP-d4 - 32 - 82 Fast Food [10]

LC-MS/MS Phthalates
0.02 - 1.60

(ng/g)
- Fatty Food [11]

LC-MS/MS ATBC 0.42 (ng/g) - Various [11]

LC-MS/MS Phthalates 63 - 98 Low-fat foods [11]

LC-MS/MS Phthalates 56 - 99
High-fat

foods
[11]

Workflow and Signaling Pathway Visualization
The following diagram illustrates the general workflow for the analysis of plasticizers in food

samples.
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Caption: Workflow for Plasticizer Analysis in Food.
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Conclusion
The use of deuterated internal standards in conjunction with GC-MS/MS or LC-MS/MS

provides a highly accurate and reliable method for the quantification of plasticizers in a wide

variety of food matrices.[1] The isotope dilution technique effectively compensates for matrix

effects and variations in sample preparation, leading to robust and defensible data.[1] The

protocols outlined in this application note offer a comprehensive framework for researchers and

analytical laboratories to monitor plasticizer levels in food, ensuring food safety and regulatory

compliance. The choice between GC-MS/MS and LC-MS/MS will depend on the specific

plasticizers of interest, the complexity of the food matrix, and the desired sensitivity.[11][12]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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